3-(4-iso-Butylthiophenyl)-1-propene
Description
3-(4-iso-Butylthiophenyl)-1-propene is an organic compound that features a thiophene ring substituted with an iso-butyl group and a propene chain
Properties
IUPAC Name |
1-(2-methylpropylsulfanyl)-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18S/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTHHRMZSQZWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iso-Butylthiophenyl)-1-propene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with iso-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of zeolite catalysts can also enhance the selectivity and efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-iso-Butylthiophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propene group to a propane group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(4-iso-Butylthiophenyl)-propane.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(4-iso-Butylthiophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-iso-Butylthiophenyl)-1-propene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
3-(4-iso-Butylphenyl)-1-propene: Similar structure but lacks the thiophene ring.
3-(4-tert-Butylthiophenyl)-1-propene: Similar structure but with a tert-butyl group instead of an iso-butyl group.
Uniqueness
3-(4-iso-Butylthiophenyl)-1-propene is unique due to the presence of both the thiophene ring and the iso-butyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where these characteristics are desired.
Biological Activity
3-(4-iso-Butylthiophenyl)-1-propene, also known as a thiophene derivative, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that summarize its effects and applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiophene ring substituted with an iso-butyl group and a propene chain, which contributes to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the following methods:
- Electrophilic Aromatic Substitution : This method allows for the introduction of the iso-butyl group onto the thiophene ring.
- Alkenylation Reactions : The propene moiety can be introduced via alkenylation techniques, often using palladium-catalyzed coupling reactions.
The biological activity of this compound is attributed to its interaction with various biomolecules, including enzymes and receptors. The thiophene ring enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Biological Effects
Research has demonstrated several biological activities associated with this compound:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Studies indicate that this compound has inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, reducing cytokine production in vitro.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antioxidant Study :
- Objective : To evaluate the antioxidant capacity using DPPH assay.
- Results : The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential (IC50 = 25 µM).
-
Antimicrobial Study :
- Objective : To assess antimicrobial efficacy against Staphylococcus aureus and E. coli.
- Results : Minimum inhibitory concentrations (MIC) were determined at 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
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Anti-inflammatory Study :
- Objective : To evaluate the effect on TNF-alpha production in macrophages.
- Results : Treatment with this compound resulted in a 40% reduction in TNF-alpha levels compared to control.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
